molecular formula C18H15F3N6O B2714965 3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034355-89-8

3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No. B2714965
CAS RN: 2034355-89-8
M. Wt: 388.354
InChI Key: XXYLSBNGXXKXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information on the synthesis of this exact compound, similar compounds have been synthesized and studied. For instance, a series of new 1H-benzo imidazole derivatives of 3, 4-substituted triazole were synthesized, analyzed, and characterized by FTIR, 1HNMR, and elemental analysis .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing a benzofuran moiety demonstrates the diversity of heterocyclic compounds that can be synthesized from similar chemical frameworks. These compounds were obtained through reactions involving diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds, showcasing a wide range of potential chemical modifications and applications in medicinal chemistry and materials science (Abdelhamid, Fahmi, & Alsheflo, 2012).

Catalysis and Chirality in Heterocyclic Chemistry

The exploration of chirality and catalysis using aromatic N-fused heterobicyclic carbenes, such as imidazo[1,5-a]pyridin-3-ylidenes and [1,2,4]triazolo[4,3-a]pyridin-3-ylidenes, underscores the importance of these compounds in asymmetric catalysis. These heterobicyclic carbenes offer versatile platforms for modulating steric and electronic properties, which are crucial for developing selective catalysts in synthetic organic chemistry (Iglesias‐Sigüenza et al., 2016).

Novel Synthetic Methodologies

A notable advancement is the efficient synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water medium using thiamine hydrochloride (VB1) as a catalyst. This method highlights the use of water as a solvent, aligning with the principles of green chemistry by utilizing inexpensive and readily available catalysts to achieve improved yields. Such methodologies contribute significantly to the sustainable synthesis of complex heterocycles (Liu, Lei, & Hu, 2012).

Characterization and Potential Applications

The characterization of designer benzodiazepines like pyrazolam, which contains a triazolo[4,3-a][1,4]benzodiazepine backbone, illustrates the investigative efforts into novel compounds' pharmacokinetic properties. While this example borders on pharmacological research, it emphasizes the significance of understanding the metabolic pathways, elimination half-lives, and detection methods for newly synthesized heterocyclic compounds, which is essential for their potential application in various scientific fields (Moosmann et al., 2013).

Future Directions

The future research directions for this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O/c19-18(20,21)12-5-8-27-15(9-12)24-25-16(27)10-22-17(28)6-7-26-11-23-13-3-1-2-4-14(13)26/h1-5,8-9,11H,6-7,10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYLSBNGXXKXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.